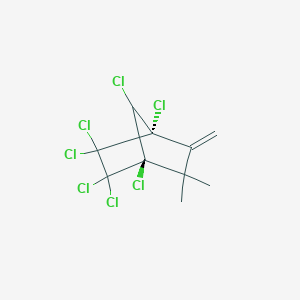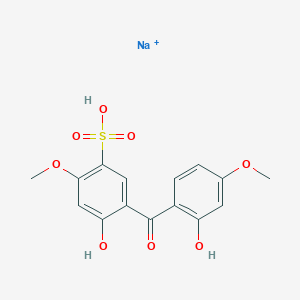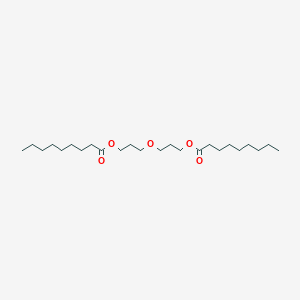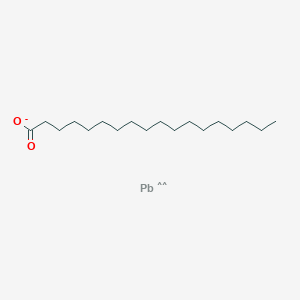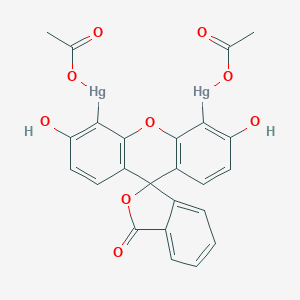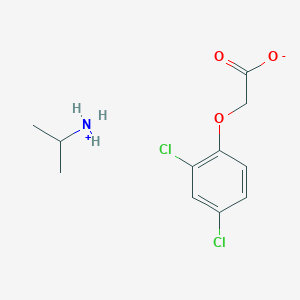
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is a chemical compound widely used as a systemic herbicideThis compound is particularly effective in controlling broadleaf weeds while leaving grasses relatively unaffected .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt typically involves the reaction of (2,4-Dichlorophenoxy)acetic acid with isopropylamine. The reaction is carried out in an aqueous medium, where the acid and amine react to form the salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The purified product is then formulated into various herbicidal products for agricultural use .
化学反应分析
Types of Reactions
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various substituted phenoxyacetic acids .
科学研究应用
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt has numerous scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxyacetic acids in various chemical reactions.
Biology: The compound is used to investigate the effects of synthetic auxins on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its primary use remains in agriculture.
作用机制
The mechanism of action of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt involves its function as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants. The compound is absorbed by the leaves and transported to the meristematic tissues, where it disrupts normal cellular processes, ultimately causing plant death .
相似化合物的比较
Similar Compounds
(2,4-Dichlorophenoxy)acetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorinated phenoxyacetic acid with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound used for similar purposes.
Uniqueness
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is unique due to its specific formulation, which enhances its solubility and effectiveness as a herbicide. Its ability to selectively target broadleaf weeds while sparing grasses makes it particularly valuable in agricultural settings .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)acetate;propan-2-ylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(2)4/h1-3H,4H2,(H,11,12);3H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMBBZAHRWCZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5742-17-6 |
Source


|
| Record name | 2,4-D isopropylamine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5742-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D-isopropylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005742176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
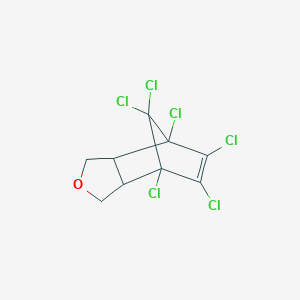
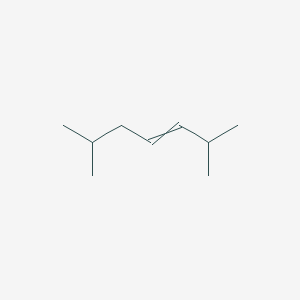


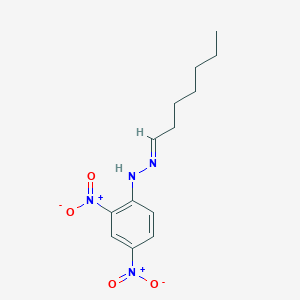
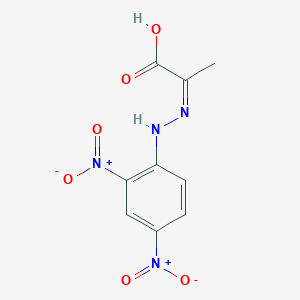

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
